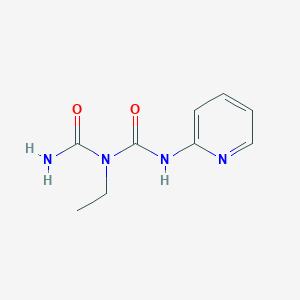
1-Ethyl-5-(2-pyridyl)biuret
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(2-pyridyl)biuret is a chemical compound that belongs to the class of biurets, which are derivatives of urea. This compound is characterized by the presence of an ethyl group and a pyridyl group attached to the biuret core. Biurets are known for their ability to form complexes with metal ions, making them useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(2-pyridyl)biuret typically involves the reaction of ethyl isocyanate with 2-aminopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_2\text{H}_5\text{NCO} + \text{C}_5\text{H}_4\text{N}\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{NCONH}\text{C}_5\text{H}_4\text{N} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(2-pyridyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
1-Ethyl-5-(2-pyridyl)biuret has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(2-pyridyl)biuret involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-5-(2-pyridyl)biuret: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-5-(2-pyridyl)biuret: Contains a propyl group instead of an ethyl group.
1-Butyl-5-(2-pyridyl)biuret: Features a butyl group in place of the ethyl group.
Uniqueness: 1-Ethyl-5-(2-pyridyl)biuret is unique due to its specific combination of an ethyl group and a pyridyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
76267-13-5 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-carbamoyl-1-ethyl-3-pyridin-2-ylurea |
InChI |
InChI=1S/C9H12N4O2/c1-2-13(8(10)14)9(15)12-7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,10,14)(H,11,12,15) |
InChI Key |
LFVGGACXRQAJBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)C(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


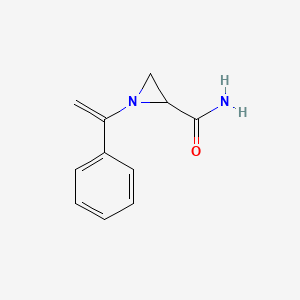
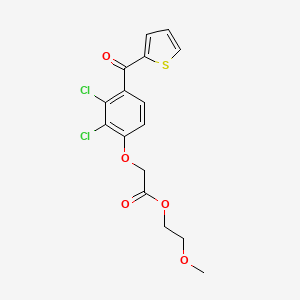
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

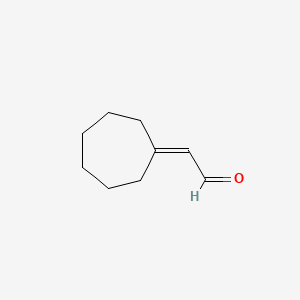

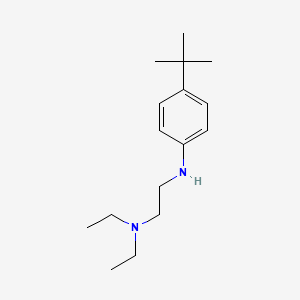
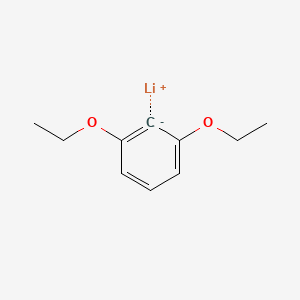

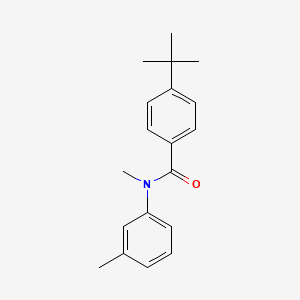
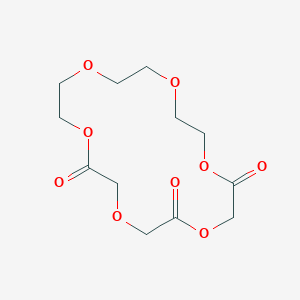
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
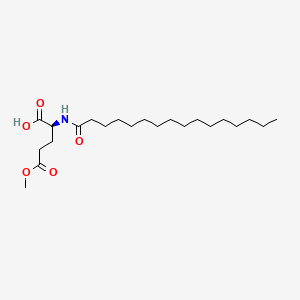
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
